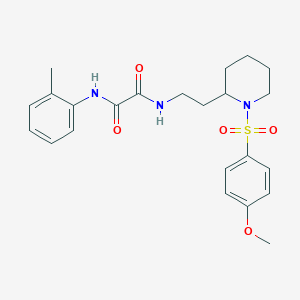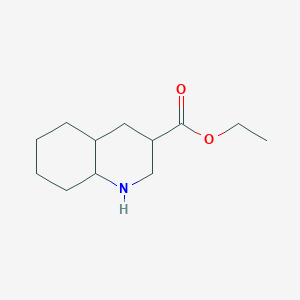
Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate, also known as EDCQ, is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EDCQ belongs to the class of quinoline derivatives and has a unique structure that makes it a promising candidate for drug development.
作用機序
The mechanism of action of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate is not fully understood; however, several studies have suggested that Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. For example, Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate has been shown to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and repair. Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate has also been reported to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate has been shown to exhibit several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic activities. Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate has been reported to scavenge free radicals and inhibit lipid peroxidation, which are key mechanisms of oxidative stress. Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate has been reported to inhibit apoptosis by regulating the expression of Bcl-2 family proteins.
実験室実験の利点と制限
One of the main advantages of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate is its broad-spectrum activity against various diseases. Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate has been shown to exhibit potent activity against cancer, Alzheimer's disease, and Parkinson's disease, which makes it a promising candidate for drug development. However, one of the limitations of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate is its poor solubility in water, which can limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate. One of the future directions is to optimize the synthesis of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate to improve its yield and purity. Another future direction is to investigate the pharmacokinetics and pharmacodynamics of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate in vivo to determine its efficacy and safety. Additionally, future studies should focus on identifying the molecular targets of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate and elucidating its mechanism of action. Finally, future research should aim to develop novel formulations of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate that can improve its solubility and bioavailability.
合成法
The synthesis of Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate can be achieved through several methods, including the Pictet-Spengler reaction, the Friedlander synthesis, and the Hantzsch synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone in the presence of a Lewis acid catalyst. The Friedlander synthesis involves the condensation of an arylamine with a ketone or aldehyde in the presence of an acid catalyst. The Hantzsch synthesis involves the condensation of a β-ketoester with an aldehyde or ketone in the presence of ammonia and a catalyst.
科学的研究の応用
Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have reported that Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate has also been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Additionally, Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate has been reported to protect dopaminergic neurons from oxidative stress-induced damage, which is a characteristic feature of Parkinson's disease.
特性
IUPAC Name |
ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-2-15-12(14)10-7-9-5-3-4-6-11(9)13-8-10/h9-11,13H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTLBDSZVWRFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCCCC2NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Methylphenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B2759158.png)
![2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2759160.png)
![2-(4-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2759161.png)

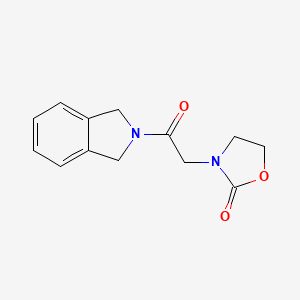
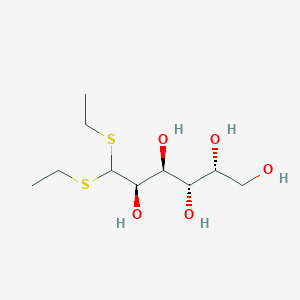

![N-(2-chloro-4-fluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2759170.png)
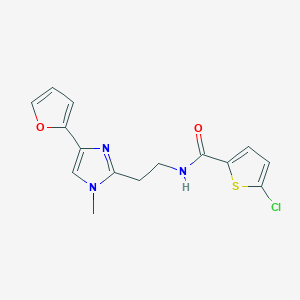
![N-(Cyclobutylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2759174.png)
![2-Ethyl-4-methylsulfanyl-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2759175.png)
![3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2759176.png)
